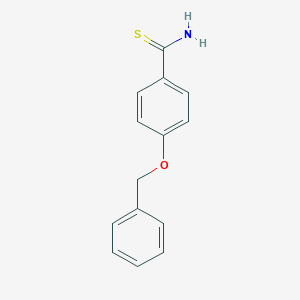

4-Benzyloxy-thiobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Benzyloxy-thiobenzamide (4-BTB) is a synthetic compound that has been used for various scientific research applications. It is a white crystalline solid with a molecular weight of 203.25 g/mol and a melting point of 140-145°C. 4-BTB is a versatile compound that can be used in a variety of lab experiments, including those involving biochemical and physiological effects.

Scientific Research Applications

Covalent Modification of Microsomal Lipids

Research has demonstrated the role of thiobenzamide derivatives in the covalent modification of microsomal lipids, highlighting their potential in probing the mechanisms of chemically induced biological responses. Studies showed that thiobenzamide metabolites could modify up to 25% of total microsomal phosphatidylethanolamine, underlining the significance of lipid modification in the hepatotoxicity of thiobenzamides (Tao Ji et al., 2007).

Alcohol Self-Administration Inhibition

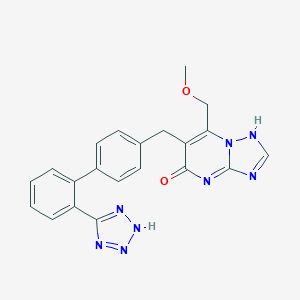

A κ-Opioid receptor antagonist, derived from thiobenzamide, showed potent efficacy in decreasing alcohol self-administration in rats. This highlights the potential of thiobenzamide derivatives in developing medications for alcohol cessation (J. Cashman & M. Azar, 2014).

Intramolecular Cyclization

Thiobenzamides have been utilized in the synthesis of benzothiazoles via intramolecular cyclization, showcasing their utility in organic synthesis methodologies (N. Downer-Riley & Y. Jackson, 2008).

Protein Target Identification

Studies on the protein targets of reactive metabolites of thiobenzamide in rat liver elucidate the relationship between protein covalent binding and the toxicity of thiobenzamides, providing insight into the mechanistic aspects of their hepatotoxicity (K. Ikehata et al., 2008).

Synthesis and Characterization of Derivatives

The synthesis and characterization of benzoylthiourea species, including crystal structure determination, offer insights into the structural aspects of thiobenzamide derivatives. These studies contribute to the understanding of their physicochemical properties and potential applications in various fields (A. Saeed et al., 2010).

Mechanism of Action

Target of Action

This compound is a biochemical used for proteomics research

Biochemical Pathways

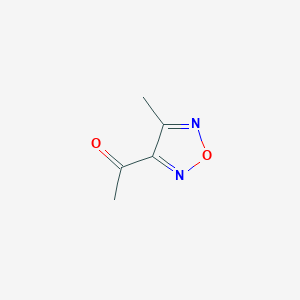

It’s worth noting that thiazole derivatives, which are structurally related to this compound, are known to be integral parts of numerous natural products, drugs, and useful molecules such as ligands for metal catalysis .

properties

IUPAC Name |

4-phenylmethoxybenzenecarbothioamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NOS/c15-14(17)12-6-8-13(9-7-12)16-10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKFQPUSTRDXEAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=S)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10428913 |

Source

|

| Record name | 4-BENZYLOXY-THIOBENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

161975-22-0 |

Source

|

| Record name | 4-BENZYLOXY-THIOBENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-[1,3]thiazolo[4,5-b]pyridine](/img/structure/B61364.png)